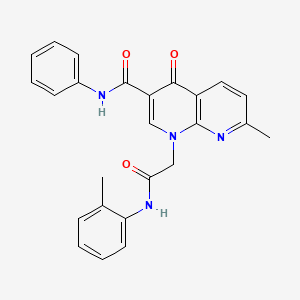

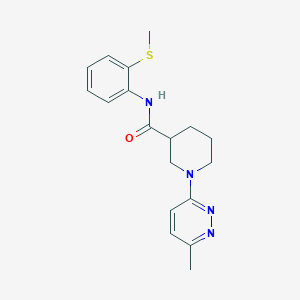

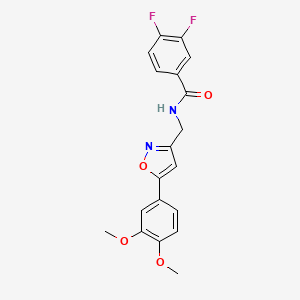

(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that belongs to the category of pyridazinone derivatives . Pyridazinones have been found to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives has been well described in a number of research articles . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The pyridazinone ring in these compounds is planar . The phenyl ring is in a pseudo-axial position, and the pyridine system is in a skew boat conformation .Chemical Reactions Analysis

Pyridazinones are versatile synthetic building blocks for designing and synthesis of new drugs . They can be easily functionalized at various ring positions .Applications De Recherche Scientifique

Synthesis and Biological Applications

Analgesic and Anti-inflammatory Agents : A study by Gökçe et al. (2005) details the synthesis of new Mannich bases of arylpyridazinones, which have been examined for analgesic and anti-inflammatory activities. These compounds, including those with a fluorophenyl group and pyridazinone derivatives, have shown promising analgesic and anti-inflammatory effects without significant side effects on gastric mucosa, indicating potential for further research in medical applications Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005.

Fluorescent Logic Gates : Research by Gauci and Magri (2022) explores the synthesis of fluorescent logic gates utilizing a structure incorporating a piperazine receptor and an aryl group. These compounds demonstrate potential in biochemical sensing and molecular electronics, showcasing the versatility of fluorophenyl and pyridazinone derivatives in developing advanced materials Gauci & Magri, 2022.

Pharmacokinetics and Metabolism Studies : Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a difluorophenyl piperazine structure, highlighting the compound's elimination pathways and potential therapeutic applications in diabetes treatment Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012.

Chemical Synthesis and Material Science

Improved Synthesis Techniques : A study by Haka, Kilbourn, Watkins, and Toorongian (1989) discusses the aromatic nucleophilic substitution of trimethylammonium trifluoromethanesulfonates with fluoride, including the synthesis of radiotracers for dopamine uptake systems. This research illustrates the chemical versatility and potential of fluorophenyl compounds in creating specialized molecules for neuroscientific studies Haka, Kilbourn, Watkins, & Toorongian, 1989.

Herbicide Action Modes : Research on pyridazinone herbicides reveals their mechanism of action involving the inhibition of the Hill reaction and photosynthesis, suggesting a structural relevance to the study of compounds that can impact agricultural productivity Hilton, Scharen, St. John, Moreland, & Norris, 1969.

Mécanisme D'action

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O/c22-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-28(12-10-27)21(29)15-3-6-17(23)18(24)13-15/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVFMMZIFASQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

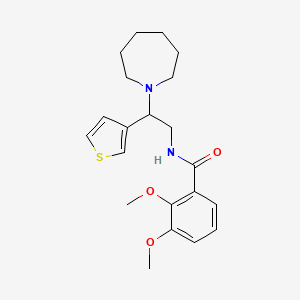

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)

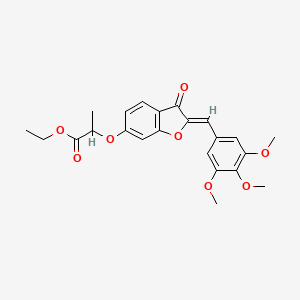

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)

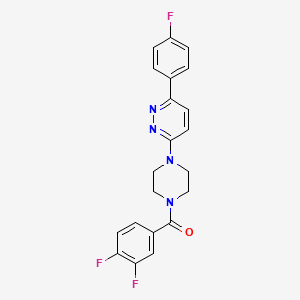

![8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2829138.png)